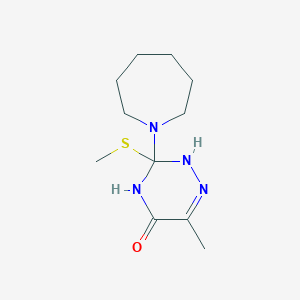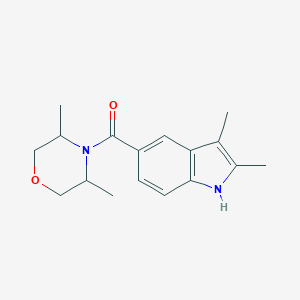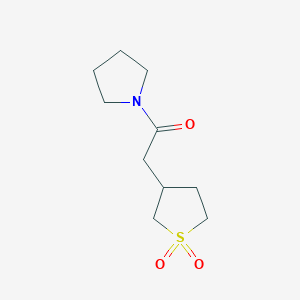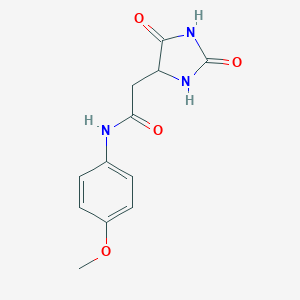
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has gained interest in the scientific community due to its potential to treat age-related growth hormone deficiency and muscle wasting disorders.
Wirkmechanismus
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid works by stimulating the release of GH and IGF-1 in the body through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced in the stomach and stimulates appetite and the release of GH. By mimicking the effects of ghrelin, 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase GH and IGF-1 levels in the body.
Biochemical and physiological effects:
Studies have shown that 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase lean body mass and muscle strength, improve bone density, and reduce body fat in elderly individuals. It has also been shown to improve sleep quality and cognitive function in older adults.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer compared to peptide hormones like GH. However, due to its potential to stimulate the release of GH and IGF-1, it may be difficult to control for individual differences in hormone levels between study participants.
Zukünftige Richtungen
1. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for muscle wasting disorders in younger individuals.
2. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on bone density and fracture risk in postmenopausal women.
3. Studying the long-term effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on cognitive function and memory in elderly individuals.
4. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for chronic diseases such as heart failure and chronic obstructive pulmonary disease.
5. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on immune function and inflammation in older adults.
Conclusion:
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is a non-peptide growth hormone secretagogue that has potential therapeutic applications for age-related growth hormone deficiency, muscle wasting disorders, and other chronic diseases. Its mechanism of action involves the activation of the ghrelin receptor, which stimulates the release of GH and IGF-1 in the body. While there are advantages and limitations to using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments, future research directions hold promise for further investigating its potential therapeutic applications.
Synthesemethoden
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is synthesized through a multistep process, starting with the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzyl chloride to form 2-(3,4-dimethoxyphenyl)ethylamine. This is then reacted with cyclohexanecarboxylic acid to form 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, including the treatment of age-related muscle wasting and growth hormone deficiency. It has also been investigated for its potential to improve bone density and cognitive function in elderly individuals.
Eigenschaften
Produktname |
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid |
|---|---|
Molekularformel |
C18H25NO5 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h7-8,11,13-14H,3-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
YWDCGKQJXZBZGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)





![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


